Xestospongin B

Description

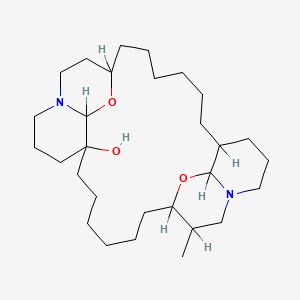

Structure

2D Structure

Properties

CAS No. |

88840-01-1 |

|---|---|

Molecular Formula |

C29H52N2O3 |

Molecular Weight |

476.7 g/mol |

IUPAC Name |

32-methyl-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontan-1-ol |

InChI |

InChI=1S/C29H52N2O3/c1-23-22-31-19-10-13-24-12-6-2-3-7-14-25-16-21-30-20-11-18-29(32,28(30)33-25)17-9-5-4-8-15-26(23)34-27(24)31/h23-28,32H,2-22H2,1H3 |

InChI Key |

VJEURJNEIZLTJG-UHFFFAOYSA-N |

SMILES |

CC1CN2CCCC3C2OC1CCCCCCC4(CCCN5C4OC(CCCCCC3)CC5)O |

Canonical SMILES |

CC1CN2CCCC3C2OC1CCCCCCC4(CCCN5C4OC(CCCCCC3)CC5)O |

Synonyms |

xestospongin B xestospongine B |

Origin of Product |

United States |

Foundational & Exploratory

Xestospongin B: A Technical Guide to its Origin, Discovery, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xestospongin B is a marine-derived natural product that has become an indispensable tool in the field of cell signaling research. First isolated from the marine sponge Xestospongia exigua, this macrocyclic bis-1-oxaquinolizidine alkaloid is a potent, cell-permeant, and selective antagonist of the inositol 1,4,5-trisphosphate receptor (IP3R).[1][2][3][4][5] The IP3R is a crucial intracellular calcium (Ca²⁺) channel, and by inhibiting its function, this compound allows for the detailed investigation of IP3-mediated Ca²⁺ signaling pathways. This technical guide provides a comprehensive overview of the origin, discovery, and key experimental data related to this compound.

Origin and Discovery

This compound was first reported in 1984 by Nakagawa and his collaborators.[1] It was isolated from the marine sponge Xestospongia exigua, a species found in various marine environments, including the waters of Australia, the Red Sea, and Palau.[1] The discovery of this compound and its related compounds, the xestospongins and araguspongines, marked a significant advancement in the study of marine natural products and their pharmacological potential.[1]

Physicochemical Properties

This compound is characterized by its complex macrocyclic structure, which is crucial for its biological activity. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₉H₅₂N₂O₃ |

| Molecular Weight | 476.7 g/mol [1] |

| Appearance | Amorphous solid[1] |

| Solubility | Soluble in methanol, chloroform, and other organic solvents[1] |

| Class | Macrocyclic bis-1-oxaquinolizidine alkaloid[1][2][3][4][5] |

Mechanism of Action: IP3 Receptor Antagonism

This compound exerts its biological effects by acting as a competitive inhibitor of the inositol 1,4,5-trisphosphate (IP3) receptor.[2][3] The IP3 receptor is a ligand-gated Ca²⁺ channel primarily located on the membrane of the endoplasmic reticulum (ER).[2] In the canonical signaling pathway, activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) leads to the activation of phospholipase C (PLC).[6] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and IP3.[6] IP3 diffuses through the cytosol and binds to the IP3R, causing the channel to open and release Ca²⁺ from the ER into the cytoplasm.[2][6] This increase in intracellular Ca²⁺ concentration triggers a wide range of cellular processes.

This compound competitively inhibits the binding of IP3 to its receptor, thereby preventing channel opening and the subsequent release of Ca²⁺.[1][2] This makes it a highly specific tool for studying IP3-mediated signaling events.[6][7]

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from its natural source, Xestospongia exigua, is a multi-step process involving extraction and chromatographic purification.[1]

1. Extraction:

-

The sponge material is minced and exhaustively extracted with a polar organic solvent, such as methanol (MeOH) or a mixture of dichloromethane (CH₂Cl₂) and methanol.[1]

-

This process is typically repeated multiple times to ensure the complete extraction of secondary metabolites.[1]

-

The combined extracts are then concentrated under reduced pressure to yield a crude extract.[1]

2. Solvent Partitioning:

-

The crude extract is partitioned between immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water).[1]

-

This step separates compounds based on their polarity, with the fraction containing the xestospongins being identified by bioassay-guided fractionation or thin-layer chromatography (TLC).[1]

3. Chromatographic Purification:

-

Silica Gel Chromatography: The active fraction is subjected to column chromatography on silica gel, using a solvent gradient of increasing polarity (e.g., from hexane to ethyl acetate and/or methanol).[1]

-

Reversed-Phase High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC, typically with a C18 column and a mobile phase of methanol/water or acetonitrile/water.[1]

[³H]Inositol 1,4,5-Trisphosphate (IP₃) Displacement Assay

This competitive binding assay is used to determine the potency of this compound in displacing radiolabeled IP₃ from its receptor binding site.[2][6]

Materials:

-

Membrane preparation containing IP₃ receptors (e.g., from rat cerebellum).[2][3]

-

[³H]IP₃ (radiolabeled inositol 1,4,5-trisphosphate).[2]

-

Unlabeled IP₃ (for determining non-specific binding).[2]

-

This compound.[2]

-

Binding buffer.

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Incubation: In microcentrifuge tubes, combine the membrane preparation with a fixed concentration of [³H]IP₃ and varying concentrations of this compound.[6]

-

Equilibration: Incubate the mixture on ice to allow the binding to reach equilibrium.[6]

-

Separation: Rapidly separate the bound [³H]IP₃ from the unbound ligand by vacuum filtration through glass fiber filters. The membranes and bound radioligand are retained on the filters.[6]

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioactivity.[2][6]

-

Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a scintillation counter.[2]

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled IP₃) from the total binding. Plot the percentage of specific [³H]IP₃ binding against the concentration of this compound and fit the data to a dose-response curve to determine the EC₅₀ value.[2]

Quantitative Data

The inhibitory potency of this compound on the IP₃ receptor has been quantified in various experimental systems. The half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) can vary depending on the tissue, cell type, and specific assay conditions.

| Preparation/Assay | Compound | EC₅₀/IC₅₀ (µM) | Species |

| [³H]IP₃ Displacement from Cerebellar Membranes | This compound | 44.6 ± 1.1 | Rat[3][4] |

| [³H]IP₃ Displacement from Skeletal Myotube Homogenates | This compound | 27.4 ± 1.1 | Rat[3][4] |

| Inhibition of IP₃-induced Ca²⁺ Oscillations in Isolated Myonuclei | This compound | 18.9 ± 1.35 | Rat[3][4] |

| Inhibition of IP₃-induced Ca²⁺ Release from Cerebellar ER Vesicles | Xestospongin C | 0.358 (358 nM) | Rabbit[8] |

Conclusion

The discovery of this compound from the marine sponge Xestospongia exigua has provided the scientific community with a powerful pharmacological probe for dissecting the complexities of intracellular Ca²⁺ signaling.[1] Its potent and selective inhibition of the IP₃ receptor has been instrumental in elucidating the role of this signaling pathway in a multitude of physiological and pathophysiological processes.[1][6] The detailed understanding of its origin, mechanism of action, and the experimental protocols for its use, as outlined in this guide, serves as a valuable resource for researchers and drug development professionals aiming to further explore the therapeutic potential of targeting IP₃-mediated signaling.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells- fdi:010038253- Horizon [documentation.ird.fr]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Xestospongin B: A Technical Guide to its Mechanism of Action on IP3 Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xestospongin B, a macrocyclic bis-1-oxaquinolizidine alkaloid isolated from the marine sponge Xestospongia exigua, is a potent and cell-permeant inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R).[1] The IP3R is an intracellular calcium (Ca2+) channel located on the endoplasmic reticulum (ER) that plays a pivotal role in cellular signaling by mediating the release of Ca2+ from the ER into the cytoplasm.[1] This process is fundamental to a vast array of cellular functions, making the IP3R a significant target for pharmacological intervention in various diseases. This compound serves as a critical tool for elucidating the intricacies of IP3-mediated signaling pathways.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its application in research and drug development.

Mechanism of Action

This compound functions as a competitive inhibitor of the IP3 receptor.[2][3] It effectively blocks IP3-induced Ca2+ release from the endoplasmic reticulum.[4] The primary mechanism involves the displacement of [3H]IP3 from its binding site on the receptor, thereby preventing the conformational change required for channel opening and subsequent Ca2+ mobilization.[1][2] Notably, at concentrations effective for IP3R inhibition, this compound does not appear to significantly affect other key cellular Ca2+ handling proteins, such as the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps, highlighting its specificity.[2][5]

However, it is important to note that some studies have presented conflicting evidence regarding the precise mechanism of action of the broader xestospongin family. For instance, Xestospongin C has been reported to inhibit IP3-evoked Ca2+ release without affecting IP3 binding, suggesting a non-competitive mechanism for this particular analog.[6] Furthermore, the efficacy of Xestospongin C and D as specific IP3R antagonists has been a subject of debate.[6][7] This underscores the importance of using this compound with a clear understanding of its competitive inhibitory profile.

Quantitative Data

The inhibitory potency of this compound on IP3 receptors has been quantified in various experimental systems. The following tables summarize key data for easy comparison.

| Assay Type | Preparation | Parameter | Value (µM) | Species | Reference |

| [3H]IP3 Displacement | Rat Cerebellar Membranes | EC50 | 44.6 ± 1.1 | Rat | [1][2] |

| [3H]IP3 Displacement | Rat Skeletal Myotube Homogenates | EC50 | 27.4 ± 1.1 | Rat | [1][2] |

| Functional Assay | Isolated Rat Myonuclei | EC50 (Inhibition of Ca2+ oscillations) | 18.9 ± 1.35 | Rat | [2][5] |

Table 1: Potency of this compound in inhibiting IP3 receptor function.

For comparative purposes, the potencies of other related compounds and common IP3R modulators are presented below.

| Inhibitor | Mechanism of Action | Reported IC50/EC50 | Key Characteristics & Limitations | Reference |

| Xestospongin C | Potent IP3R Antagonist | ~350 nM (IP3-induced Ca2+ release from cerebellar microsomes) | High potency. Some reports suggest it may also inhibit SERCA pumps. | |

| Desmethylthis compound | IP3R Inhibitor | Effective at blocking IP3R-mediated Ca2+ release | A synthetic analog of this compound. | [8] |

| 2-Aminoethoxydiphenyl borate (2-APB) | Modulator of IP3Rs | ~40 µM for IP3R1 inhibition | Cell-permeant; also known to inhibit store-operated calcium entry (SOCE). Exhibits subtype selectivity, preferentially inhibiting IP3R1. | [8] |

| Heparin | Competitive Antagonist | Subtype dependent, with higher affinity for IP3R3 | Membrane-impermeant, limiting its use to permeabilized cells or in vitro assays. Can have non-specific effects. | [8] |

Table 2: Comparative analysis of various IP3R inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects on IP3 receptors.

Protocol 1: [3H]IP3 Receptor Binding Assay

This assay directly measures the ability of this compound to compete with radiolabeled IP3 for binding to the IP3R.

Materials:

-

Cell or tissue homogenates rich in IP3R (e.g., cerebellar microsomes)

-

[3H]IP3 (radiolabeled inositol 1,4,5-trisphosphate)

-

Non-labeled IP3 (for determining non-specific binding)

-

This compound at various concentrations

-

Binding buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 1 mM β-mercaptoethanol, pH 8.3)

-

Wash buffer (Binding buffer with higher Tris-HCl concentration)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in an appropriate buffer and prepare a microsomal fraction by differential centrifugation.[8]

-

Binding Reaction: In a microcentrifuge tube, combine the membrane preparation, a fixed concentration of [3H]IP3, and either buffer (for total binding), a high concentration of non-labeled IP3 (for non-specific binding), or varying concentrations of this compound.[8]

-

Incubation: Incubate the reaction mixture on ice for a specified period (e.g., 10-15 minutes) to allow the binding to reach equilibrium.[2]

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free [3H]IP3.[8]

-

Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.[8]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[8]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.[8]

Protocol 2: Intracellular Calcium Release Assay

This functional assay measures the ability of this compound to inhibit the release of Ca2+ from intracellular stores following stimulation of the IP3R.

Materials:

-

Live cells expressing IP3Rs cultured on glass coverslips or in 96-well plates

-

Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)

-

IP3R agonist (e.g., bradykinin, carbachol, or ATP, depending on the cell type)

-

This compound at various concentrations

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Seed cells onto a suitable imaging plate or coverslip and allow them to adhere overnight.[8]

-

Dye Loading: Prepare a loading solution containing the Ca2+ indicator dye (e.g., 2-5 µM Fura-2 AM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBSS. Incubate the cells with the loading solution at 37°C for 30-60 minutes in the dark.[2]

-

Washing: Wash the cells with HBSS to remove excess dye and allow for de-esterification of the AM ester for approximately 30 minutes.[2]

-

Inhibitor Incubation: Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes) to allow for cell permeation and receptor binding.[2][8]

-

Baseline Measurement: Measure the baseline fluorescence of the cells before stimulation.[8]

-

Stimulation and Measurement: Add the IP3R agonist to the cells and immediately begin recording the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular Ca2+ concentration.[8]

-

Data Analysis: Quantify the peak fluorescence change in response to the agonist in the presence and absence of the inhibitor. Plot the percentage of inhibition against the concentration of this compound to determine its EC50 value.[8]

Visualizations

Signaling Pathway

Canonical IP3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: [3H]IP3 Binding Assay

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. benchchem.com [benchchem.com]

- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells [pubmed.ncbi.nlm.nih.gov]

- 6. Interactions of antagonists with subtypes of inositol 1,4,5-trisphosphate (IP3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Introduction to Ca2+ Measurements with Fluorescent Indicators—Section 19.1 | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. benchchem.com [benchchem.com]

Xestospongin B: A Technical Guide to its Role in Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Xestospongin B, a macrocyclic bis-1-oxaquinolizidine alkaloid derived from the marine sponge Xestospongia exigua.[1] It has been established as a potent, cell-permeant, and competitive inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R), making it an invaluable pharmacological tool for investigating intracellular calcium (Ca²⁺) signaling pathways.[1][2] This document details its mechanism of action, presents key quantitative data, outlines detailed experimental protocols for its use, and discusses its application in dissecting the complex roles of IP3R-mediated Ca²⁺ signaling in various cellular processes.

Mechanism of Action: Competitive Inhibition of the IP3 Receptor

The canonical IP3 signaling pathway is a fundamental mechanism for intracellular Ca²⁺ mobilization. It begins with the activation of cell surface receptors (e.g., G-protein coupled receptors), which stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[3] IP3 diffuses through the cytosol and binds to the IP3R, a ligand-gated Ca²⁺ channel primarily located on the membrane of the endoplasmic reticulum (ER).[3] This binding event triggers the opening of the channel, allowing the rapid release of stored Ca²⁺ from the ER into the cytoplasm, which in turn modulates a vast array of cellular functions.[3]

This compound exerts its effect by acting as a competitive antagonist at the IP3 binding site on the IP3R.[1][2] By competing with endogenous IP3, it prevents the conformational change required for channel opening, thereby blocking the release of Ca²⁺ from the ER.[2] A key advantage of this compound is its specificity; at effective concentrations, it does not significantly affect other key components of Ca²⁺ homeostasis, such as the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps or ryanodine receptors.[1][4]

Quantitative Data: Potency and Efficacy

The potency of this compound has been quantified in various experimental systems. The effective concentration for inhibiting IP3 binding and subsequent Ca²⁺ release typically falls within the micromolar range. These values can vary depending on the tissue, cell type, and specific experimental conditions.

| Parameter | Experimental System | Value | Reference |

| EC₅₀ (for [³H]IP₃ displacement) | Rat Cerebellar Membranes | 44.6 ± 1.1 µM | [1] |

| EC₅₀ (for [³H]IP₃ displacement) | Rat Skeletal Myotube Homogenates | 27.4 ± 1.1 µM | [1] |

| EC₅₀ (for suppressing IP₃-induced Ca²⁺ oscillations) | Isolated Nuclei from Rat Skeletal Myotubes | 18.9 ± 1.35 µM | [1][5] |

Experimental Protocols

This compound is a critical tool for elucidating the role of IP3R-mediated signaling. Below are detailed methodologies for key experiments.

Protocol: IP3 Receptor Competitive Binding Assay

This assay directly measures the ability of this compound to compete with IP3 for its binding site on the receptor.

A. Materials:

-

Tissue homogenate or membrane preparation rich in IP3Rs (e.g., rat cerebellum).[1]

-

Radiolabeled [³H]IP₃.

-

Unlabeled IP3 (for determining non-specific binding).

-

This compound.

-

Binding buffer (e.g., Tris-HCl, EDTA, DTT).

-

Glass fiber filters.

-

Scintillation fluid and counter.

B. Methodology:

-

Preparation: Prepare membrane fractions from the chosen tissue by homogenization and centrifugation.[6]

-

Incubation: In microcentrifuge tubes, incubate a fixed amount of the membrane preparation with a constant concentration of [³H]IP₃.

-

Competition: Add increasing concentrations of unlabeled this compound to the tubes. Include control tubes with buffer only (total binding) and a saturating concentration of unlabeled IP3 (non-specific binding).

-

Equilibration: Incubate the reactions on ice (e.g., 4°C) to reach binding equilibrium.[6]

-

Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound [³H]IP₃ from the free [³H]IP₃.[6]

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the EC₅₀ value.

Protocol: Intracellular Calcium Imaging

This protocol assesses the functional effect of this compound on agonist-induced intracellular Ca²⁺ release in live cells.

A. Materials:

-

Cultured cells of interest plated on imaging-quality glass-bottom dishes.

-

Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM).

-

This compound stock solution (e.g., 10 mM in DMSO).[2]

-

Physiological salt solution (e.g., HBSS or Tyrode's solution), with and without Ca²⁺.

-

An agonist known to stimulate IP3 production in the chosen cell type (e.g., ATP, bradykinin, carbachol).[1][7]

-

Fluorescence microscope equipped for live-cell imaging.

B. Methodology:

-

Cell Culture: Plate cells at an appropriate density on glass-bottom dishes 24-48 hours prior to the experiment.

-

Indicator Loading: Incubate cells with a Ca²⁺-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM) in physiological buffer at 37°C for 30-60 minutes.

-

Washing: Gently wash the cells two to three times with the physiological buffer to remove excess extracellular dye.

-

Pre-incubation with Inhibitor: Incubate the cells with the desired concentration of this compound (e.g., 5 µM) for 15-30 minutes at room temperature to allow for cell permeation and receptor binding.[2][7] A vehicle control (e.g., 0.1% DMSO) group must be run in parallel.

-

Baseline Imaging: Mount the dish on the microscope stage. Acquire fluorescence images at a set frequency (e.g., every 1-2 seconds) for 1-2 minutes to establish a stable baseline signal.[2]

-

Agonist Stimulation: Add the agonist to the dish while continuously recording fluorescence.

-

Data Acquisition: Continue recording until the Ca²⁺ signal peaks and returns to or near baseline.

-

Data Analysis: Quantify the fluorescence intensity of individual cells over time.[8] Calculate the change in fluorescence over baseline (ΔF/F₀). Compare the peak amplitude of the Ca²⁺ transient in this compound-treated cells to the vehicle-treated control cells to determine the degree of inhibition.

Cellular Effects and Research Applications

By specifically blocking IP3R-mediated Ca²⁺ release, this compound has been instrumental in defining the role of this signaling axis in numerous physiological and pathological contexts.

-

Mitochondrial Bioenergetics: A crucial application is in studying the transfer of Ca²⁺ from the ER to mitochondria, which occurs at specialized contact sites. This Ca²⁺ uptake by mitochondria is vital for stimulating ATP production. By using this compound, researchers have shown that inhibiting this transfer can lead to a bioenergetic crisis, a phenomenon that is being explored for selective cancer cell killing.[7][9]

-

Cell Viability and Proliferation: The constitutive, low-level release of Ca²⁺ via IP3Rs is essential for the viability of many cell types, including various cancer cell lines. Inhibition with this compound has been shown to disrupt this homeostasis, leading to reduced proliferation and, in some cases, cell death.[9][10]

-

Cell Migration and Metastasis: Recent studies using a derivative of this compound have revealed that prolonged IP3R inhibition can impair cancer cell migration and invasion.[10] This effect is linked to disrupted lysosomal function and impaired recycling of integrins, highlighting a novel role for IP3R-mediated Ca²⁺ signaling in the metastatic process.[10]

Considerations and Limitations

While this compound is a powerful tool, researchers should be aware of certain considerations:

-

Subtype Specificity: There are three main subtypes of the IP3R (IP3R1, IP3R2, and IP3R3). The scientific literature currently lacks significant data on the specific affinity of this compound for each of these subtypes.[6]

-

Concentration and Off-Target Effects: While highly specific at commonly used concentrations (1-10 µM), higher concentrations may lead to off-target effects.[4] As with any pharmacological inhibitor, it is crucial to perform concentration-response experiments to determine the optimal concentration for the specific application.

-

Controversy within the Xestospongin Class: Some studies have reported that related compounds, Xestospongin C and D, are not effective inhibitors of IP3Rs, creating some debate about the class as a whole.[11] However, the evidence for this compound's action as a competitive IP3R antagonist remains well-supported.[1]

Conclusion

This compound is a cornerstone pharmacological inhibitor for the study of calcium signaling. Its ability to potently and competitively block IP3-mediated Ca²⁺ release from intracellular stores, combined with its cell permeability and high specificity, allows for the precise dissection of this pathway's contribution to a myriad of cellular processes. From fundamental research into mitochondrial function to translational studies in cancer metastasis, this compound continues to be an essential compound in the toolkit of cell biologists, physiologists, and drug development professionals.

References

- 1. This compound, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Xestospongin C, a selective and membrane-permeable inhibitor of IP3 receptor, attenuates the positive inotropic effect of α-adrenergic stimulation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. protocols.io [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. The IP3R inhibitor desmethylthis compound reduces tumor cell migration, invasion and metastasis by impairing lysosome acidification and β1-integrin recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interactions of antagonists with subtypes of inositol 1,4,5-trisphosphate (IP3) receptor - PMC [pmc.ncbi.nlm.nih.gov]

Xestospongin B: A Technical Guide to its Role as a Competitive Inhibitor of IP3-Mediated Ca2+ Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Xestospongin B, a macrocyclic bis-1-oxaquinolizidine alkaloid derived from the marine sponge Xestospongia exigua.[1] this compound is widely recognized as a cell-permeant, competitive inhibitor of the inositol 1,4,5-trisphosphate (IP3) receptor (IP3R), a crucial intracellular channel responsible for the mobilization of calcium (Ca2+) from endoplasmic reticulum stores.[1][2] This document consolidates quantitative data, details key experimental protocols for its study, and presents visual diagrams of its mechanism of action and experimental workflows. It is intended to serve as a comprehensive resource for researchers in cellular signaling, pharmacology, and drug development.

Introduction to IP3-Mediated Ca2+ Signaling and the Role of this compound

The inositol 1,4,5-trisphosphate (IP3) signaling pathway is a fundamental mechanism for regulating intracellular calcium (Ca2+) concentrations, which in turn governs a vast array of cellular processes including gene expression, proliferation, apoptosis, and muscle contraction.[3][4] The pathway is initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers diacylglycerol (DAG) and IP3.[3] IP3 then diffuses through the cytoplasm and binds to the IP3 receptor (IP3R) located on the membrane of the endoplasmic reticulum (ER).[3][5] This binding event triggers a conformational change in the IP3R, opening the channel and allowing the rapid release of stored Ca2+ from the ER into the cytosol.[3]

This compound acts as a competitive antagonist at the IP3 binding site on the IP3R.[1][2] By competing with endogenous IP3, it prevents the opening of the channel and the subsequent release of Ca2+, thereby inhibiting downstream Ca2+-dependent signaling events.[5] This makes this compound a valuable pharmacological tool for elucidating the physiological and pathological roles of IP3-mediated Ca2+ signaling.

Quantitative Data on this compound and Related Compounds

The efficacy of this compound and its analogs as IP3R inhibitors has been quantified in various experimental systems. The following tables summarize the key quantitative data available in the literature. It is important to note that there is some debate and conflicting data regarding the potency of xestospongins, particularly concerning their subtype selectivity.[6]

Table 1: EC50 Values for (+)-Xestospongin B in [3H]IP3 Displacement Assays [2]

| Preparation | EC50 (µM) | Ki (µM) | Species |

| Rat Cerebellar Membranes | 44.6 ± 1.1 | 31 | Rat |

| Rat Skeletal Myotube Homogenates | 27.4 ± 1.1 | 16 | Rat |

Table 2: EC50/IC50 Values for Xestospongins in Functional Assays

| Compound | Assay | IC50/EC50 | Cell/Tissue Type | Reference |

| (+)-Xestospongin B | Inhibition of IP3-induced Ca2+ oscillations | EC50 = 18.9 ± 1.35 µM | Isolated nuclei from rat skeletal myotubes | [1] |

| Xestospongin C | Inhibition of IP3-induced Ca2+ release | IC50 = 358 nM | Rabbit cerebellum microsomes | [7][8][9] |

Note: There are conflicting reports on the efficacy of Xestospongin C and D, with some studies suggesting they are not effective inhibitors of IP3Rs.[10][11][12]

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by directly competing with IP3 for its binding site on the IP3 receptor. This competitive antagonism prevents the conformational changes necessary for channel opening, thus blocking the release of Ca2+ from the endoplasmic reticulum.

Figure 1: IP3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on IP3-mediated Ca2+ signaling.

[3H]IP3 Receptor Binding Assay

This competitive binding assay is used to determine the affinity of this compound for the IP3R by measuring its ability to displace radiolabeled IP3.[2][6][13]

Materials:

-

[3H]IP3 (radiolabeled inositol 1,4,5-trisphosphate)

-

Unlabeled IP3

-

This compound

-

Membrane preparations from tissues rich in IP3Rs (e.g., rat cerebellum)

-

Binding buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation counter and cocktail

Procedure:

-

Membrane Preparation: Homogenize the tissue in a suitable buffer and perform differential centrifugation to isolate the microsomal fraction containing the ER and, consequently, the IP3Rs. Determine the protein concentration of the membrane preparation.

-

Binding Reaction: In microcentrifuge tubes, combine the membrane preparation, a fixed concentration of [3H]IP3, and varying concentrations of this compound or unlabeled IP3 (for determining non-specific binding).

-

Incubation: Incubate the reaction mixtures on ice to allow binding to reach equilibrium.

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound [3H]IP3.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific [3H]IP3 binding as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.[13]

Figure 2: Experimental workflow for a [3H]IP3 receptor binding assay.

Intracellular Ca2+ Measurement in Live Cells

This method directly assesses the inhibitory effect of this compound on IP3-mediated Ca2+ release in intact cells using fluorescent Ca2+ indicators.[2][14]

Materials:

-

Cultured cells (e.g., neuroblastoma cells, myotubes)

-

Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Balanced salt solution (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Agonist that stimulates IP3 production (e.g., bradykinin, carbachol)

-

This compound

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture: Plate the cells on a suitable substrate (e.g., glass-bottom dishes) and grow to the desired confluency.

-

Dye Loading: Incubate the cells with a loading solution containing the Ca2+ indicator dye and Pluronic F-127 to facilitate dye entry into the cells. Allow time for the dye's AM ester to be cleaved by intracellular esterases, trapping the fluorescent indicator in the cytosol.

-

Washing: Wash the cells with a balanced salt solution to remove excess extracellular dye.

-

Inhibition: Pre-incubate the cells with the desired concentration of this compound for a sufficient duration to allow for cell permeation and binding to the IP3R.

-

Stimulation and Imaging: Mount the cells on a fluorescence imaging system. After establishing a baseline fluorescence, stimulate the cells with an agonist to induce IP3 production and Ca2+ release. Record the changes in fluorescence intensity over time.

-

Data Analysis: Quantify the agonist-induced change in fluorescence (e.g., peak amplitude, area under the curve) in both control and this compound-treated cells to determine the extent of inhibition.

Selectivity and Off-Target Effects

While this compound is considered a relatively selective inhibitor of the IP3R, its effects on other cellular targets should be considered, especially at higher concentrations.[1][3] Studies have shown that at concentrations effective for IP3R inhibition, this compound does not significantly affect the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps.[1] However, some related compounds, like Xestospongin C, have been reported to inhibit SERCA pumps.[15][16] There is a notable lack of data on the selectivity of this compound for the three different IP3R subtypes (IP3R1, IP3R2, and IP3R3).[6]

Conclusion and Future Directions

This compound remains a cornerstone tool for investigating IP3-mediated Ca2+ signaling. Its cell-permeability and competitive inhibitory mechanism make it invaluable for studying the role of IP3Rs in a wide range of cellular functions. However, the existing controversies surrounding the efficacy of related xestospongins and the lack of comprehensive data on IP3R subtype selectivity highlight the need for further research. Future studies should focus on definitively characterizing the subtype specificity of this compound and developing more potent and selective IP3R modulators to advance our understanding of Ca2+ signaling in health and disease. The development of synthetic analogs, such as desmethylthis compound, may offer more accessible and potentially more specific alternatives for future research.[13][17]

References

- 1. This compound, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Xestospongin C, IP3 receptor antagonist (CAS 88903-69-9) | Abcam [abcam.com]

- 8. The discovery and development of IP3 receptor modulators: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Xestospongin C, a selective and membrane-permeable inhibitor of IP3 receptor, attenuates the positive inotropic effect of α-adrenergic stimulation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interactions of antagonists with subtypes of inositol 1,4,5-trisphosphate (IP3) receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Interactions of antagonists with subtypes of inositol 1,4,5-trisphosphate (IP3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Inhibition of InsP3R with this compound Reduces Mitochondrial Respiration and Induces Selective Cell Death in T Cell Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Xestospongin C is a potent inhibitor of SERCA at a vertebrate synapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The IP3R inhibitor desmethylthis compound reduces tumor cell migration, invasion and metastasis by impairing lysosome acidification and β1-integrin recycling - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Source of Xestospongin B: A Technical Guide for Researchers

An In-depth Exploration of the Isolation, Characterization, and Biological Activity of a Key IP3 Receptor Modulator from Xestospongia exigua

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xestospongin B is a macrocyclic bis-1-oxaquinolizidine alkaloid first isolated from the marine sponge Xestospongia exigua.[1][2] This natural product has garnered significant interest in the scientific community as a potent and selective antagonist of the inositol 1,4,5-trisphosphate receptor (IP3R), a crucial intracellular calcium channel.[2][3] Its ability to modulate intracellular calcium signaling pathways has made it an invaluable pharmacological tool for studying a wide range of cellular processes and a potential lead compound in drug discovery.[3][4] This technical guide provides a comprehensive overview of this compound, with a focus on its natural source, isolation, physicochemical properties, and biological activity.

Physicochemical Properties of this compound

This compound is characterized by its complex macrocyclic structure, which is fundamental to its biological activity. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₉H₅₂N₂O₃ |

| Molecular Weight | 476.7 g/mol |

| Appearance | Amorphous solid |

| Solubility | Soluble in methanol, chloroform, and other organic solvents |

Natural Source and Isolation

This compound is a secondary metabolite produced by the marine sponge Xestospongia exigua, a species found in various marine environments, including the waters of Australia, the Red Sea, and Palau.[2] The isolation of this compound from its natural source is a multi-step process involving extraction and chromatographic purification. While specific yields can vary depending on the collection site, age of the sponge, and extraction efficiency, the general protocol follows a consistent workflow.

Experimental Protocol: Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from Xestospongia exigua, compiled from various literature sources.

1. Specimen Collection and Preparation:

-

Collect specimens of Xestospongia exigua and transport them to the laboratory, either fresh or frozen.

-

Cut the sponge tissue into small pieces to increase the surface area for solvent extraction.

2. Extraction:

-

Perform exhaustive extraction of the minced sponge material with a polar organic solvent, such as methanol (MeOH) or a mixture of dichloromethane (CH₂Cl₂) and methanol, at room temperature.

-

Repeat the extraction process multiple times to ensure the complete recovery of metabolites.

-

Combine the resulting extracts and concentrate them under reduced pressure to obtain a crude extract.

3. Solvent Partitioning:

-

Partition the crude extract between immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to achieve a preliminary separation of compounds.

-

Use bioassay-guided fractionation or thin-layer chromatography (TLC) to identify the fraction containing the xestospongins.

4. Column Chromatography:

-

Subject the active fraction to multiple rounds of column chromatography for further purification.

-

Silica Gel Chromatography: Employ a silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with solvents like ethyl acetate and/or methanol.[1]

5. High-Performance Liquid Chromatography (HPLC):

-

Achieve final purification using reversed-phase HPLC (RP-HPLC).

-

Column: Utilize a C18 column.

-

Mobile Phase: Employ a mixture of methanol and water or acetonitrile and water, often with a modifier such as trifluoroacetic acid (TFA).[1]

6. Structural Characterization:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activity and Mechanism of Action

The primary biological activity of this compound is its potent and selective inhibition of the inositol 1,4,5-trisphosphate receptor (IP3R).[2][3] The IP3R is a ligand-gated calcium channel located on the membrane of the endoplasmic reticulum (ER) that, upon binding of IP3, mediates the release of calcium ions (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ is a critical step in numerous cellular signaling pathways.

This compound acts as a competitive antagonist of the IP3R, meaning it competes with IP3 for binding to the receptor.[3] By blocking the binding of IP3, this compound prevents the opening of the channel and the subsequent release of Ca²⁺ from the ER, thereby disrupting downstream signaling events.[3]

Quantitative Data: Bioactivity of this compound and Related Compounds

The inhibitory potency of this compound and its analogs on the IP3 receptor has been quantified in various studies. The following table summarizes some of the reported IC50 and EC50 values. It is important to note that these values can vary depending on the experimental conditions, such as the cell type and assay used.

| Compound | Target/Assay | IC50/EC50 Value | Reference |

| This compound | IP3-induced Ca²⁺ oscillations in isolated myonuclei | EC50: 18.9 ± 1.35 µM | [3] |

| This compound | [³H]IP3 displacement from rat cerebellar membranes | EC50: 44.6 ± 1.1 µM | [2][5] |

| This compound | [³H]IP3 displacement from rat skeletal myotube homogenates | EC50: 27.4 ± 1.1 µM | [2][5] |

| Xestospongin C | Inhibition of IP3-induced Ca²⁺ release from rabbit cerebellum | IC50: 358 nM | [6] |

Notably, there is a lack of comprehensive data on the subtype selectivity of this compound for the three main IP3R subtypes (IP3R1, IP3R2, and IP3R3). Some studies have even raised questions about the effectiveness of xestospongins as selective IP3R antagonists, suggesting that they may have off-target effects.[7][8][9] Researchers should, therefore, exercise caution and consider these potential limitations when interpreting experimental results.

Visualizing the Molecular Interactions and Pathways

To better understand the processes described, the following diagrams, generated using the DOT language, illustrate the isolation workflow and the signaling pathway affected by this compound.

Isolation Workflow for this compound

Caption: A generalized workflow for the isolation of this compound.

Inhibition of the IP3 Signaling Pathway by this compound

Caption: this compound competitively inhibits the IP3 receptor.

Conclusion

This compound, isolated from the marine sponge Xestospongia exigua, remains a cornerstone tool for researchers investigating intracellular calcium signaling. Its well-characterized role as a potent IP3 receptor antagonist provides a powerful means to dissect the complex downstream effects of IP3-mediated calcium release. While the detailed protocols for its isolation are not always explicitly published with precise parameters, the generalized workflow is well-established. The quantitative data on its bioactivity, though variable between studies, consistently demonstrates its efficacy. However, further research is warranted to fully elucidate its subtype selectivity for the different IP3 receptors and to explore its full therapeutic potential. This guide serves as a foundational resource for scientists and drug development professionals seeking to utilize this remarkable natural product in their research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Inhibition of InsP3R with this compound Reduces Mitochondrial Respiration and Induces Selective Cell Death in T Cell Acute Lymphoblastic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Interactions of antagonists with subtypes of inositol 1,4,5-trisphosphate (IP3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Pharmacology of Xestospongin Alkaloids: A Technical Guide for Researchers

A deep dive into a potent class of macrocyclic alkaloids that modulate intracellular calcium signaling, providing researchers, scientists, and drug development professionals with a comprehensive overview of their mechanism of action, quantitative pharmacological data, and key experimental methodologies.

The Xestospongin alkaloids, a family of macrocyclic bis-1-oxaquinolizidine compounds isolated from the marine sponge Xestospongia sp., have emerged as indispensable tools in the study of intracellular calcium (Ca²⁺) signaling.[1] This technical guide elucidates the core pharmacology of these natural products, with a primary focus on their potent and selective inhibition of the inositol 1,4,5-trisphosphate receptor (IP₃R), a critical component of cellular signal transduction.[1][2]

Core Mechanism of Action: Targeting the IP₃ Receptor

The principal mechanism of action for Xestospongin alkaloids is the inhibition of the inositol 1,4,5-trisphosphate receptor (IP₃R).[1][2] The IP₃R is a ligand-gated Ca²⁺ channel primarily located on the membrane of the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR).[1] Activation of the IP₃R by its endogenous ligand, inositol 1,4,5-trisphosphate (IP₃), triggers the release of stored Ca²⁺ from the ER/SR into the cytosol. This elevation in cytosolic Ca²⁺ acts as a crucial second messenger, initiating a wide array of cellular processes.[1]

Xestospongins, particularly Xestospongin C, act as potent, membrane-permeable, and reversible antagonists of the IP₃R.[1][2] They effectively block the IP₃R channel, thereby preventing IP₃-mediated Ca²⁺ release.[1] Notably, this inhibition is highly selective for the IP₃R over the ryanodine receptor (RyR), another major intracellular Ca²⁺ release channel, with a reported selectivity of approximately 30-fold.[1][3] However, it is important to note that the specificity of Xestospongins is not absolute, and off-target effects have been reported.

Quantitative Pharmacological Data

The biological potency of various Xestospongin alkaloids has been quantified across different experimental systems. The following tables summarize key inhibitory and effective concentrations, providing a comparative overview for researchers.

| Alkaloid | Target | Assay | IC₅₀ / EC₅₀ / Kᵢ | Cell/Tissue Type | Reference |

| Xestospongin C | IP₃ Receptor | IP₃-induced Ca²⁺ release | IC₅₀: 358 nM | Cerebellar microsomes | [2] |

| IP₃ Receptor | IP₃-induced Ca²⁺ release | IC₅₀: 350 nM | - | [3] | |

| Voltage-Dependent Ca²⁺ Channel | Inward Ba²⁺ currents | IC₅₀: 0.63 µM | Guinea-pig ileum smooth muscle | [4] | |

| Voltage-Dependent K⁺ Channel | Outward K⁺ currents | IC₅₀: 0.13 µM | Guinea-pig ileum smooth muscle | [4] | |

| Araguspongine B | IP₃ Receptor | IP₃-induced Ca²⁺ release | IC₅₀: 0.6 µM | Cerebral microsomes | |

| Xestospongin B | IP₃ Receptor | [³H]IP₃ Displacement | EC₅₀: 44.6 ± 1.1 µM | Rat Cerebellar Membranes | [5] |

| IP₃ Receptor | [³H]IP₃ Displacement | Kᵢ: 31 µM | Rat Cerebellar Membranes | [5] | |

| IP₃ Receptor | [³H]IP₃ Displacement | EC₅₀: 27.4 ± 1.1 µM | Rat Skeletal Myotube Homogenates | [5] | |

| IP₃ Receptor | [³H]IP₃ Displacement | Kᵢ: 16 µM | Rat Skeletal Myotube Homogenates | [5] |

Off-Target Effects and Considerations

While Xestospongins are valued for their potent IP₃R inhibition, researchers must be aware of their potential off-target effects, particularly at higher concentrations. Studies have shown that Xestospongin C can also inhibit the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, the enzyme responsible for replenishing ER/SR Ca²⁺ stores.[6][7] Additionally, as indicated in the table above, Xestospongin C can inhibit voltage-dependent Ca²⁺ and K⁺ channels.[4] These off-target activities underscore the importance of careful dose-response studies and the use of appropriate controls to ensure that observed effects are specifically due to IP₃R inhibition.

Signaling Pathway and Experimental Workflows

To facilitate a deeper understanding of the context in which Xestospongin alkaloids are studied, the following diagrams illustrate the IP₃ signaling pathway and a general experimental workflow for assessing the activity of these compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Xestospongin C, a selective and membrane-permeable inhibitor of IP3 receptor, attenuates the positive inotropic effect of α-adrenergic stimulation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Xestospongin C is a potent inhibitor of SERCA at a vertebrate synapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Xestospongin B: A Technical Guide to its Role in Modulating Intracellular Calcium Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of cellular processes, ranging from gene transcription and proliferation to apoptosis and muscle contraction. The precise spatial and temporal regulation of cytosolic Ca²⁺ concentrations is paramount for cellular function. A primary mechanism for elevating intracellular Ca²⁺ involves its release from intracellular stores, predominantly the endoplasmic reticulum (ER), through the activation of the inositol 1,4,5-trisphosphate receptor (IP₃R).[1][2] Xestospongin B, a macrocyclic bis-1-oxaquinolizidine alkaloid originally isolated from the marine sponge Xestospongia exigua, has emerged as a potent and valuable pharmacological tool for investigating the intricate roles of the IP₃R in these signaling pathways.[3][4] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling cascades.

Core Mechanism of Action: Antagonism of the IP₃ Receptor

The canonical IP₃ signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) at the plasma membrane.[1] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[5][6] While DAG remains in the plasma membrane to activate protein kinase C (PKC), the soluble IP₃ molecule diffuses through the cytosol and binds to the IP₃R, a ligand-gated Ca²⁺ channel located on the ER membrane.[6][7] The binding of IP₃ to its receptor triggers the opening of the channel, allowing for the rapid efflux of stored Ca²⁺ from the ER into the cytosol, thereby elevating the intracellular Ca²⁺ concentration.[1][7]

This compound functions as a potent, cell-permeant, and competitive inhibitor of the IP₃R.[3][4] It effectively blocks IP₃-induced Ca²⁺ release from the ER.[4] Notably, its mechanism of action does not appear to involve direct competition with IP₃ for its binding site, suggesting an allosteric mode of inhibition.[4][8] This unique characteristic distinguishes it from other IP₃R antagonists. Furthermore, at effective concentrations, this compound exhibits a high degree of selectivity for the IP₃R over the ryanodine receptor (RyR), another major intracellular Ca²⁺ release channel.[9][10] It has also been shown to not affect the activity of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump, which is responsible for replenishing ER Ca²⁺ stores.[3][4]

Figure 1. The IP₃ Signaling Pathway and the Inhibitory Action of this compound.

Quantitative Data Presentation

The following tables summarize the quantitative data regarding the potency of this compound in various experimental systems. It is important to note that these values can vary depending on the specific cell type, tissue preparation, and experimental conditions used.

| Parameter | Preparation | Value (µM) | Reference |

| EC₅₀ for [³H]IP₃ Displacement | Rat Cerebellar Membranes | 44.6 ± 1.1 | [3] |

| Rat Skeletal Myotube Homogenates | 27.4 ± 1.1 | [3] | |

| EC₅₀ for Inhibition of IP₃-induced Ca²⁺ Oscillations | Isolated Nuclei from Rat Skeletal Myotubes | 18.9 ± 1.35 | [3] |

| IC₅₀ for Inhibition of IP₃-induced Ca²⁺ Release | Rabbit Cerebellum ER Vesicles (Xestospongin C) | 0.358 | [8][10] |

Note: Data for Xestospongin C is included for comparative purposes as it is a closely related analogue often studied in parallel.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design and execution of studies involving this compound.

Protocol 1: [³H]IP₃ Displacement Assay

This competitive binding assay is used to determine the affinity of a test compound, such as this compound, for the IP₃ receptor by measuring its ability to displace radiolabeled IP₃.

Materials:

-

[³H]IP₃ (specific activity ~20 Ci/mmol)

-

Unlabeled IP₃

-

This compound

-

Cell or tissue homogenates (e.g., rat cerebellar membranes)

-

Binding Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 8.3

-

Wash Buffer: Binding Buffer

-

Scintillation fluid

-

Glass fiber filters

Procedure:

-

Prepare rat cerebellar membranes by homogenization and differential centrifugation.

-

In microcentrifuge tubes, combine the membrane preparation with a fixed concentration of [³H]IP₃.[11]

-

Add varying concentrations of this compound or unlabeled IP₃ (for generating a standard curve).

-

Incubate the mixture on ice for a specified period (e.g., 10 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]IP₃ (EC₅₀) is determined by non-linear regression analysis of the competition binding curve.

References

- 1. Structure and Function of IP3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and function of inositol 1,4,5-trisphosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Inositol trisphosphate - Wikipedia [en.wikipedia.org]

- 7. Inositol 1,4,5‐trisphosphate receptors and their protein partners as signalling hubs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Xestospongin C, IP3 receptor antagonist (CAS 88903-69-9) | Abcam [abcam.com]

- 11. benchchem.com [benchchem.com]

The Dawn of IP3 Receptor Blockade: A Technical Guide to Early Xestospongin Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cell biology, the discovery of specific molecular probes is a watershed moment, unlocking new avenues of research and refining our understanding of intricate cellular processes. The Xestospongin compounds, a family of macrocyclic bis-1-oxaquinolizidine alkaloids isolated from the marine sponge Xestospongia sp., represent one such breakthrough.[1] Early research on these natural products in the 1990s identified them as potent, cell-permeable, and selective inhibitors of the inositol 1,4,5-trisphosphate (IP3) receptor.[2][3] This guide provides an in-depth technical overview of the foundational research on Xestospongin compounds, focusing on their initial characterization as IP3 receptor antagonists, the experimental protocols used to elucidate their function, and the quantitative data that established their significance as powerful tools in the study of calcium signaling.

Core Mechanism of Action: Selective Antagonism of the IP3 Receptor

The primary mechanism of action for Xestospongin compounds is the inhibition of the IP3 receptor (IP3R), a ligand-gated Ca²⁺ channel located on the membrane of the endoplasmic reticulum (ER).[1] The canonical IP3 signaling pathway begins with the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and IP3. IP3 then diffuses through the cytoplasm and binds to the IP3R, triggering the release of stored Ca²⁺ into the cytosol. This elevation in intracellular Ca²⁺ is a critical second messenger in a vast array of cellular processes.

Early studies, most notably by Gafni et al. (1997), demonstrated that Xestospongins block this IP3-mediated Ca²⁺ release.[2] A key finding from this early work was that Xestospongin C, the most potent of the compounds, inhibits the IP3R without competing for the IP3 binding site itself, suggesting a non-competitive or allosteric mechanism of inhibition.[2] Furthermore, these compounds were shown to be highly selective for the IP3R over the ryanodine receptor (RyR), another major intracellular calcium release channel.[2]

Figure 1. Xestospongin C Inhibition of the IP3 Signaling Pathway.

Quantitative Data: Potency and Selectivity

The potency of various Xestospongin compounds was a central focus of early investigations. The half-maximal inhibitory concentration (IC50) for the blockade of IP3-induced Ca²⁺ release was determined in microsomal preparations from rabbit cerebellum. This early quantitative work established Xestospongin C as the most potent inhibitor among the tested analogues.

| Compound | IC50 for IP3R Inhibition | Species/Preparation | Reference |

| Xestospongin C | 358 nM | Rabbit Cerebellar Microsomes | [3][4] |

| Xestospongin A | ~2.5 µM (7-fold less potent than Xestospongin C) | Rabbit Cerebellar Microsomes | [4] |

| Demethylxestospongin B | 5865 nM (>16-fold less potent than Xestospongin C) | Rabbit Cerebellar Microsomes | [4] |

| Araguspongine B | Data not specified, but shown to be a potent blocker | Rabbit Cerebellar Microsomes | [4] |

| Xestospongin D | Data not specified, but shown to be a potent blocker | Rabbit Cerebellar Microsomes | [4] |

Note: The selectivity for the IP3 receptor over the ryanodine receptor for Xestospongin C was found to be approximately 30-fold.

Experimental Protocols

The characterization of Xestospongins relied on a set of key experimental techniques. Below are detailed methodologies representative of the early research in this field.

Preparation of Xestospongin Stock Solutions

A crucial first step for any in vitro or in-cell experiment is the correct preparation of the inhibitor stock solution.

-

Materials:

-

Xestospongin C (or other analogue) powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Weigh the desired amount of Xestospongin C powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 2 mM). To prepare 1 mL of a 2 mM stock solution of Xestospongin C (MW = 446.71 g/mol ), dissolve 0.8934 mg in 1 mL of DMSO.[5]

-

Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.[5]

-

Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.[5]

-

IP3 Receptor-Mediated Ca²⁺ Release Assay from Cerebellar Microsomes

This functional assay was fundamental in determining the inhibitory effect of Xestospongins on IP3-induced Ca²⁺ release from the ER.

-

Materials:

-

Rabbit cerebellum

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 250 mM sucrose, and protease inhibitors)

-

Microsomal buffer (e.g., 120 mM KCl, 30 mM HEPES, pH 7.2)

-

Fura-2 (fluorescent Ca²⁺ indicator)

-

ATP and an ATP-regenerating system (creatine phosphate and creatine kinase)

-

IP3

-

Xestospongin C stock solution

-

Fluorometer

-

-

Procedure:

-

Microsome Preparation: Homogenize rabbit cerebellum in ice-cold homogenization buffer. Perform differential centrifugation to isolate the microsomal fraction, which is enriched in ER vesicles.

-

Ca²⁺ Loading: Resuspend the microsomal pellet in the microsomal buffer containing Fura-2. Add ATP and the ATP-regenerating system to fuel the SERCA pumps, which will load the microsomes with Ca²⁺.

-

Inhibitor Incubation: Add various concentrations of Xestospongin C (or vehicle control) to the microsomal suspension and incubate for a predetermined time (e.g., 5-10 minutes) at 37°C.

-

Ca²⁺ Release Measurement: Place the microsomal suspension in a fluorometer cuvette. Establish a stable baseline fluorescence.

-

Inject a submaximal concentration of IP3 to induce Ca²⁺ release.

-

Monitor the change in Fura-2 fluorescence, which corresponds to the release of Ca²⁺ from the microsomes into the buffer.

-

Data Analysis: Calculate the percentage of inhibition of IP3-induced Ca²⁺ release for each concentration of Xestospongin C and determine the IC50 value.

-

Figure 2. Experimental Workflow for the IP3R-Mediated Ca²⁺ Release Assay.

Intracellular Ca²⁺ Imaging in Live Cells

To confirm the activity of Xestospongins in an intact cellular context, live-cell imaging with Ca²⁺-sensitive dyes was employed.

-

Materials:

-

Cultured cells (e.g., PC12, primary astrocytes) grown on glass coverslips

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Fura-2 AM (acetoxymethyl ester) stock solution in DMSO

-

Pluronic F-127

-

Xestospongin C working solution

-

Agonist to stimulate IP3 production (e.g., bradykinin, carbachol)

-

Fluorescence microscopy setup with an excitation wavelength switcher (for 340 nm and 380 nm) and an emission filter around 510 nm.

-

-

Procedure:

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

-

Dye Loading: Prepare a loading solution containing Fura-2 AM (e.g., 1-5 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBSS.[6][7] Incubate the cells with the loading solution at room temperature or 37°C for 30-60 minutes in the dark.[6][7]

-

Washing: Wash the cells with HBSS two to three times to remove extracellular Fura-2 AM and allow for the de-esterification of the dye within the cells for approximately 30 minutes.[7]

-

Inhibitor Pre-incubation: Replace the buffer with HBSS containing the desired concentration of Xestospongin C (or vehicle control) and incubate for 15-30 minutes.[8]

-

Imaging: Mount the coverslip on the microscope stage. Acquire baseline fluorescence images by alternating the excitation wavelength between 340 nm and 380 nm and recording the emission at 510 nm.

-

Stimulation: Add the agonist (e.g., bradykinin) to the cells while continuously recording the fluorescence changes.

-

Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). An increase in this ratio indicates an increase in intracellular Ca²⁺ concentration. Compare the agonist-induced Ca²⁺ transient in control versus Xestospongin C-treated cells.

-

Figure 3. Logical Workflow for Live-Cell Intracellular Ca²⁺ Imaging.

Conclusion

The early research on Xestospongin compounds was a landmark in the field of cell signaling. By demonstrating their potent and selective inhibition of the IP3 receptor, these studies provided the scientific community with an invaluable pharmacological tool. The experimental protocols developed and utilized during this period, from in vitro functional assays with isolated microsomes to live-cell imaging, laid the groundwork for countless subsequent investigations into the role of IP3-mediated calcium signaling in health and disease. This technical guide serves as a testament to the foundational work that established Xestospongins as a cornerstone of cellular calcium research, a role they continue to play to this day.

References

- 1. brainvta.tech [brainvta.tech]

- 2. Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The discovery and development of IP3 receptor modulators: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 7. moodle2.units.it [moodle2.units.it]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Xestospongin B: Application Notes for the Inhibition of IP3 Receptors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Xestospongin B, a potent and cell-permeant competitive inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R). This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and includes visualizations to aid in experimental design and data interpretation.

Introduction

This compound is a macrocyclic bis-1-oxaquinolizidine alkaloid originally isolated from the marine sponge Xestospongia exigua.[1][2] It serves as a valuable pharmacological tool for investigating intracellular calcium (Ca2+) signaling pathways mediated by IP3Rs.[3] By competitively inhibiting the binding of IP3 to its receptor on the endoplasmic reticulum (ER), this compound blocks the release of Ca2+ from intracellular stores.[1][4] This allows researchers to dissect the role of IP3-mediated signaling in a multitude of cellular processes. Notably, at effective concentrations for IP3R inhibition, it does not significantly affect other cellular Ca2+ transport mechanisms like the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps.[5]

Mechanism of Action

The canonical IP3 signaling pathway begins with the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 diffuses through the cytoplasm and binds to IP3Rs located on the membrane of the ER. This binding event opens the receptor's ion channel, allowing Ca2+ to flow from the high-concentration environment of the ER into the cytoplasm, triggering various cellular responses. This compound acts as a competitive antagonist at the IP3 binding site on the IP3R, thereby preventing IP3-mediated channel opening and the subsequent release of calcium.[1]

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound for inhibiting IP3 receptors can vary depending on the experimental system, cell type, and the specific isoform of the IP3 receptor. The following tables summarize reported effective concentrations from various studies.

Table 1: EC50 Values for this compound in [3H]IP3 Displacement Assays

| Preparation | EC50 (µM) | Species |

| Rat Cerebellar Membranes | 44.6 ± 1.1 | Rat |

| Rat Skeletal Myotube Homogenates | 27.4 ± 1.1 | Rat |

Data from Jaimovich et al., 2005.[2]

Table 2: EC50/IC50 Values for Xestospongins in Functional Assays

| Compound | Assay | IC50/EC50 | Cell Type/Preparation |

| This compound | IP3-induced Ca2+ oscillations | 18.9 ± 1.35 µM | Isolated nuclei from rat skeletal myotubes |

| Xestospongin C | IP3-induced Ca2+ release | 358 nM | Rabbit cerebellar microsomes |

Data from Jaimovich et al., 2005[2] and Gafni et al., 1997.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Due to its lipophilic nature, this compound is typically dissolved in DMSO to prepare a concentrated stock solution.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For a compound with a molecular weight of 446.7 g/mol , dissolve 4.47 mg in 1 mL of DMSO.[1]

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Protocol 2: In Vitro [3H]IP3 Competitive Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for the IP3 receptor.

Materials:

-

Membrane preparation (e.g., rat cerebellar membranes or myotube homogenates)

-

[3H]IP3 (radiolabeled inositol 1,4,5-trisphosphate)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 8.3, 1 mM EDTA, 1 mM 2-mercaptoethanol)

-

Unlabeled IP3 (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Preparation of Membranes: Prepare cerebellar membranes or myotube homogenates according to standard laboratory protocols.

-

Binding Reaction: In a microcentrifuge tube, combine the membrane preparation (e.g., 50-100 µg of protein), a fixed concentration of [3H]IP3 (e.g., 1-5 nM), and varying concentrations of this compound in the binding buffer.[1]

-

Incubation: Incubate the reaction mixture on ice for a defined period (e.g., 15-30 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly separate the bound from unbound [3H]IP3 by vacuum filtration through glass fiber filters. The membranes with the bound radioligand are retained on the filter.

-

Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of [3H]IP3 binding against the concentration of this compound to determine the EC50 value.

Protocol 3: Live-Cell Calcium Imaging

This protocol describes the use of fluorescence microscopy to measure the effect of this compound on agonist-induced intracellular Ca2+ release.[6]

Materials:

-

Cells cultured on glass-bottom imaging dishes

-

Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Agonist for a Gq-coupled receptor endogenous to the cell type (e.g., ATP, Bradykinin, Carbachol)

-

This compound stock solution (10 mM in DMSO)

-

Fluorescence microscope with a high-speed camera

Procedure:

-

Cell Preparation: Seed cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 70-80% confluency on the day of the experiment.[4]

-

Dye Loading:

-

Prepare a loading solution containing a Ca2+ indicator (e.g., 2-5 µM Fluo-4 AM) and an equal concentration of Pluronic F-127 in a physiological buffer.

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C or room temperature, according to the dye manufacturer's instructions.[6]

-

-

Washing: Gently wash the cells three times with fresh buffer to remove extracellular dye. Add fresh buffer for the imaging experiment.

-

Inhibitor Incubation: Add this compound to the desired final concentration (typically 1-10 µM) or a vehicle control (DMSO) to the dish.[6] Incubate for 15-30 minutes at room temperature to allow for cell penetration.[4]

-

Baseline Imaging: Mount the dish on the microscope stage. Acquire a stable baseline fluorescence signal for 1-2 minutes.[6]

-

Agonist Stimulation: While continuously recording, add the chosen agonist to the dish to stimulate IP3 production and subsequent Ca2+ release.

-